Notum pectinacetylesterase-1

Description

Structure

2D Structure

3D Structure

Properties

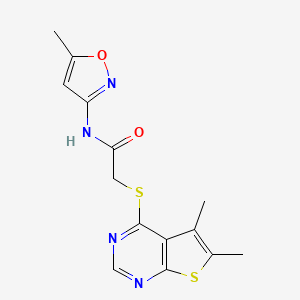

Molecular Formula |

C14H14N4O2S2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

InChI |

InChI=1S/C14H14N4O2S2/c1-7-4-10(18-20-7)17-11(19)5-21-13-12-8(2)9(3)22-14(12)16-6-15-13/h4,6H,5H2,1-3H3,(H,17,18,19) |

InChI Key |

NJMSPMSFXZTGAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=NC3=C2C(=C(S3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Notum Palmitoleoyl-Protein Carboxylesterase: Discovery, Function, and Therapeutic Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Notum, a secreted palmitoleoyl-protein carboxylesterase, has emerged as a critical negative regulator of the Wnt signaling pathway. Initially identified for its role in developmental processes in Drosophila, its function as a Wnt deacylase in mammals has significant implications for a range of pathologies, including osteoporosis, neurodegenerative diseases, and cancer. This technical guide provides a comprehensive overview of the discovery of Notum, its enzymatic function, and the methodologies employed to identify and characterize its inhibitors. Detailed experimental protocols, quantitative data on key inhibitors, and visual representations of its mechanism and drug discovery workflows are presented to support ongoing research and therapeutic development efforts in this promising area.

Discovery and Function of Notum

Notum was first discovered in genetic screens in the fruit fly, Drosophila melanogaster, as a gene that interacts with Wingless (the Drosophila homolog of Wnt).[1] Its name, "Notum," refers to a region of the fly's thorax.[2] Early studies revealed that Notum acts as a feedback inhibitor of Wnt signaling.[1][2]

Subsequent research in vertebrate systems elucidated its precise biochemical function. Notum is a secreted enzyme belonging to the α/β hydrolase superfamily, characterized by a conserved Ser-His-Asp catalytic triad.[3] Its primary role is to antagonize Wnt signaling by acting as a deacylase.[1] Specifically, Notum removes a palmitoleate group from a conserved serine residue on Wnt proteins.[2][4][5][6] This lipid modification is essential for Wnt proteins to bind to their Frizzled receptors and initiate downstream signaling cascades.[4] By cleaving this palmitoleate moiety, Notum renders Wnt proteins inactive, thereby suppressing Wnt signaling.[1][4][5]

The inactivation of Wnt signaling by Notum has profound physiological and pathological consequences. Wnt signaling is crucial for embryonic development, tissue homeostasis, and stem cell regulation. Dysregulation of this pathway is implicated in numerous diseases. Consequently, Notum has become an attractive therapeutic target. Inhibition of Notum can restore Wnt signaling, offering potential treatments for conditions characterized by insufficient Wnt activity, such as osteoporosis and certain neurodegenerative disorders. Conversely, the role of Notum in cancer is complex, as it can act as both a tumor suppressor and an oncogene depending on the context.[4]

Quantitative Data: Notum Inhibitors

Several small molecule inhibitors of Notum have been developed and characterized. The following table summarizes the in vitro potency of three prominent examples: LP-922056, ABC99, and ARUK3001185. These inhibitors have been instrumental in probing the function of Notum in various disease models.

| Inhibitor | Target | Assay Type | IC50 (nM) | EC50 (nM) | Species | Reference(s) |

| LP-922056 | Notum | Cellular Assay | - | 21 | Human | [7][8][9] |

| Notum | Cellular Assay | - | 55 | Mouse | [7][8][9] | |

| ABC99 | Notum | Competitive ABPP | 13 | - | Human | [10][11][12][13] |

| Notum | TCF/LEF Reporter Assay | - | 89 | Human | [11][12][13] | |

| ARUK3001185 | Notum | OPTS Biochemical Assay | 6.7 | - | Human | [14][15][16][17] |

| Notum | TCF/LEF Reporter Assay | - | 110 | Human | [15] |

Note: IC50 (half maximal inhibitory concentration) values typically refer to biochemical assays measuring direct enzyme inhibition, while EC50 (half maximal effective concentration) values are derived from cell-based assays measuring the functional outcome of Notum inhibition (i.e., restoration of Wnt signaling). ABPP stands for Activity-Based Protein Profiling.

Experimental Protocols

Notum Carboxylesterase Activity Assay (OPTS Biochemical Assay)

This cell-free biochemical assay is commonly used to measure the enzymatic activity of Notum and to determine the IC50 values of its inhibitors. The assay utilizes a synthetic fluorescent substrate, trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Hydrolysis of the octanoyl group from OPTS by Notum results in an increase in fluorescence, which can be quantified.

Materials:

-

Recombinant human Notum protein

-

Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS) substrate

-

Assay buffer (e.g., 50 mM MES, 100 mM NaCl, pH 6.5)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

96-well or 384-well microplates (black, clear bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate, add the test compounds to the wells. Include control wells with DMSO only (for 100% activity) and wells without enzyme (for background).

-

Add recombinant Notum protein to all wells except the background controls.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the OPTS substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 485 nm, emission at 520 nm).

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[3][18]

Wnt Signaling TCF/LEF Luciferase Reporter Assay

This cell-based assay is used to assess the ability of Notum inhibitors to restore Wnt signaling in the presence of Notum. It employs a reporter cell line (e.g., HEK293) that has been engineered to express luciferase under the control of a TCF/LEF (T-cell factor/lymphoid enhancer factor) responsive element. Activation of the canonical Wnt pathway leads to the expression of luciferase, which can be measured as a luminescent signal.

Materials:

-

HEK293 TCF/LEF luciferase reporter cell line

-

Cell culture medium and supplements

-

Recombinant Wnt3a protein

-

Recombinant Notum protein

-

Test compounds (potential inhibitors) dissolved in DMSO

-

White, clear-bottom 96-well microplates

-

Luciferase assay reagent (e.g., ONE-Glo™ EX Reagent)

-

Luminometer

Procedure:

-

Seed the HEK293 TCF/LEF reporter cells into the 96-well plates and allow them to adhere overnight.[19]

-

The next day, treat the cells with a mixture of recombinant Wnt3a, recombinant Notum, and serial dilutions of the test compound.[5]

-

Include control wells:

-

Untreated cells (basal Wnt activity)

-

Cells treated with Wnt3a only (maximal Wnt stimulation)

-

Cells treated with Wnt3a and Notum (inhibited Wnt signaling)

-

-

Incubate the plate for a specified period (e.g., 5-6 hours or overnight) at 37°C in a CO2 incubator.[19][20]

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.[21]

-

Incubate at room temperature for a short period (e.g., 10-15 minutes) to allow for cell lysis and the luciferase reaction to stabilize.[19]

-

Measure the luminescence in each well using a luminometer.

-

Normalize the data (e.g., to the Wnt3a-only control) and plot the results as a function of inhibitor concentration to determine the EC50 value for the restoration of Wnt signaling.[22]

Mass Spectrometry for Covalent Adduct Detection

For covalent inhibitors, mass spectrometry (MS) is a crucial technique to confirm the formation of a covalent bond between the inhibitor and Notum.

Procedure Outline:

-

Incubate purified recombinant Notum protein with the covalent inhibitor under near-physiological buffer conditions (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl).[4]

-

After incubation (e.g., 1 hour at room temperature), separate the protein-inhibitor complex from the unbound inhibitor using techniques like reversed-phase chromatography.[4]

-

Analyze the intact protein using electrospray ionization mass spectrometry (ESI-MS).[4]

-

Compare the mass of the inhibitor-treated Notum with that of the untreated (apo) enzyme. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.

-

To further validate that the covalent modification occurs at the active site, perform the same experiment using a catalytically inactive mutant of Notum (e.g., S232A, where the active site serine is replaced with alanine). The absence of a mass shift in the mutant protein confirms that the covalent interaction is dependent on the active site nucleophile.[4]

Visualizations

Wnt Signaling Pathway and Notum Inhibition

Caption: Canonical Wnt signaling pathway and the inhibitory action of Notum.

Notum Inhibitor Discovery Workflow

Caption: A typical workflow for the discovery and development of Notum inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitors of carboxylesterase Notum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. LP 922056 | Other Hydrolases | Tocris Bioscience [tocris.com]

- 9. LP 922056 (6691) by Tocris, Part of Bio-Techne [bio-techne.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. ABC99 |CAS: 2331255-53-7 Probechem Biochemicals [probechem.com]

- 13. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ARUK3001185 | Notum inhibitor | Probechem Biochemicals [probechem.com]

- 16. ARUK3001185 | CymitQuimica [cymitquimica.com]

- 17. ARUK3001185 - TargetMol Chemicals Inc [bioscience.co.uk]

- 18. Design of a Potent, Selective, and Brain-Penetrant Inhibitor of Wnt-Deactivating Enzyme Notum by Optimization of a Crystallographic Fragment Hit - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bpsbioscience.com [bpsbioscience.com]

The Role of Notum in Wnt Signaling Pathway Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance. Its dysregulation is implicated in a multitude of diseases, including cancer, osteoporosis, and neurodegenerative disorders. Consequently, the intricate mechanisms governing Wnt signaling are a focal point of intensive research. A key, yet historically misunderstood, player in this regulatory network is Notum, a secreted carboxylesterase. This technical guide provides an in-depth exploration of the core functions of Notum, its mechanism of action in modulating Wnt signaling, and its emerging role as a druggable therapeutic target. We present a comprehensive overview of the biochemical and cellular functions of Notum, detailed experimental protocols for its study, and a summary of quantitative data to facilitate comparative analysis. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of Wnt signaling and develop novel therapeutic strategies.

Introduction: Notum as a Negative Regulator of Wnt Signaling

Initially identified in Drosophila as a feedback inhibitor of the Wingless (Wg) signal, Notum is a highly conserved secreted enzyme that plays a pivotal role in attenuating the Wnt signaling cascade.[1] For years, its mechanism of action was debated, with early hypotheses suggesting it functioned as a phospholipase that sheds glypican co-receptors from the cell surface.[2] However, landmark studies have definitively established Notum as a carboxylesterase that directly inactivates Wnt proteins.[3][4]

The canonical Wnt pathway is initiated by the binding of a Wnt ligand to its cell surface receptor complex, consisting of a Frizzled (Fz) receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6) co-receptor. A crucial post-translational modification for Wnt activity is the attachment of a palmitoleate moiety to a conserved serine residue, a process catalyzed by the enzyme Porcupine in the endoplasmic reticulum. This lipid modification is essential for the binding of Wnt to its Fz receptor.[5]

Notum exerts its inhibitory effect by specifically removing this essential palmitoleate group from Wnt proteins.[3][4] This deacylation renders the Wnt ligand unable to bind to its Fz receptor, thereby preventing the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin and the subsequent activation of TCF/LEF-mediated transcription.[6] Notum's activity is dependent on the presence of heparan sulfate proteoglycans of the glypican family, which are thought to act as scaffolds, co-localizing Notum and its Wnt substrate on the cell surface.[3][7]

Given its critical role in downregulating a signaling pathway with profound implications in health and disease, Notum has emerged as a promising therapeutic target. Inhibition of Notum activity presents a strategy to restore or enhance Wnt signaling in conditions where it is pathologically diminished.[5][8]

The Molecular Mechanism of Notum Action

Notum belongs to the α/β hydrolase superfamily and possesses a catalytic triad of Ser-His-Asp.[3] Its structure reveals a deep, hydrophobic pocket that accommodates the palmitoleate tail of Wnt proteins, positioning the ester bond for hydrolysis by the catalytic serine residue (Ser232 in human Notum).[3]

The specificity of Notum for Wnt proteins is a key feature of its biological function. This specificity is conferred by the unique nature of the Wnt palmitoleoylation. Wnt proteins are modified with a cis-unsaturated C16:1 fatty acid (palmitoleate), and the hydrophobic pocket of Notum is structurally adapted to preferentially bind this bent lipid chain over saturated fatty acids.[3]

The overall mechanism of Notum-mediated Wnt inactivation can be summarized in the following steps:

-

Co-localization on the Cell Surface: Notum binds to the glycosaminoglycan (GAG) chains of cell surface glypicans. Wnt proteins also associate with glypicans, bringing Notum into proximity with its substrate.[3]

-

Substrate Recognition and Binding: The palmitoleate moiety of the Wnt protein enters the hydrophobic active site pocket of Notum.

-

Catalytic Hydrolysis: The catalytic serine (S232) of Notum nucleophilically attacks the ester bond linking the palmitoleate to the serine residue on the Wnt protein.

-

Product Release: The deacylated, inactive Wnt protein and the free palmitoleic acid are released from the enzyme.

This enzymatic inactivation of Wnt by Notum is a key feedback mechanism to control the intensity and duration of Wnt signaling in various biological contexts.

Quantitative Data on Notum Activity and Inhibition

The development of small molecule inhibitors of Notum has been a significant focus of recent research. A variety of compounds have been identified and characterized, with their potencies typically reported as IC50 (half-maximal inhibitory concentration) in biochemical assays and EC50 (half-maximal effective concentration) in cell-based assays.

Table 1: Inhibitory Activity of Selected Small Molecules Against Human Notum

| Compound | Biochemical IC50 (nM) | Cell-based EC50 (nM) | Notes | Reference(s) |

| LP-922056 | 1.1 | 23 | Orally bioavailable. | [8][9] |

| ABC99 | 170 | 89 | Brain penetrant. | [8][9] |

| ARUK3001185 | 6.5 | 110 | Brain penetrant. | [8][9] |

| Compound 1 | ~100 | 530 | Covalent inhibitor. | [10] |

| Compound 4 | ~10 | 300 | Covalent inhibitor, difluoroethyl ester analog of Compound 1. | |

| Caffeine | 12,000 | - | Natural product inhibitor. | [5] |

| Theophylline | 21,000 | - | Natural product inhibitor. | [5] |

Note: IC50 and EC50 values can vary depending on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Notum.

Recombinant Human Notum Expression and Purification

The production of active, recombinant Notum is essential for in vitro biochemical and structural studies. The following protocol describes the expression of a His-tagged human Notum construct in E. coli.

Materials:

-

Expression vector (e.g., pET vector) containing the coding sequence for human Notum (residues 20-496) with an N-terminal 6xHis tag.

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) medium and agar plates with appropriate antibiotic (e.g., ampicillin or kanamycin).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Ni-NTA Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Lysozyme, DNase I, RNase A.

-

Ni-NTA affinity chromatography resin.

-

Dialysis buffer (e.g., PBS, pH 7.4).

Protocol:

-

Transformation: Transform the Notum expression vector into competent E. coli BL21(DE3) cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to incubate overnight at 18-20°C with shaking.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

-

Lysis: Resuspend the cell pellet in 20-30 mL of ice-cold Ni-NTA Lysis Buffer. Add lysozyme to 1 mg/mL and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis and shear DNA. Add DNase I and RNase A and incubate for a further 15 minutes on ice.

-

Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

-

Affinity Chromatography: Equilibrate the Ni-NTA resin with Lysis Buffer. Load the cleared lysate onto the column. Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

-

Elution: Elute the bound protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

-

Dialysis and Storage: Pool the fractions containing pure Notum and dialyze against PBS, pH 7.4, to remove imidazole. The purified protein can be concentrated and stored in aliquots at -80°C. A purity of >85% is typically achieved.[11]

Notum Enzymatic Assay using a Chromogenic Substrate

The carboxylesterase activity of Notum can be conveniently measured using artificial chromogenic substrates such as p-nitrophenyl (pNP) esters. The hydrolysis of these esters by Notum releases p-nitrophenol, which can be quantified spectrophotometrically. p-Nitrophenyl octanoate (pNP8) has been shown to be a good substrate for human Notum.[3]

Materials:

-

Purified recombinant human Notum.

-

p-Nitrophenyl octanoate (pNP8) stock solution (e.g., 100 mM in DMSO).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 405 nm.

Protocol:

-

Prepare Reagents: Dilute the pNP8 stock solution in Assay Buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations bracketing the expected Km should be used). Dilute the purified Notum in Assay Buffer to the desired working concentration.

-

Assay Setup: In a 96-well plate, add Assay Buffer to each well. Add the Notum enzyme solution to the test wells and an equal volume of Assay Buffer to the blank wells (for substrate auto-hydrolysis control).

-

Initiate Reaction: Start the reaction by adding the pNP8 substrate solution to all wells. The final reaction volume is typically 100-200 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Subtract the rate of the blank reaction (auto-hydrolysis) from the rate of the enzyme-catalyzed reaction.

-

Calculate the rate of p-nitrophenol production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitrophenol at pH 7.5 and 405 nm, c is the concentration, and l is the path length.

-

For kinetic parameter determination, plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Kcat can be calculated from Vmax if the enzyme concentration is known (Kcat = Vmax / [E]).

-

Wnt Deacylation Assay by Mass Spectrometry

To directly demonstrate the deacylation of Wnt proteins by Notum, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed. This method allows for the identification and quantification of the palmitoleoylated and deacylated forms of a Wnt protein or a specific Wnt-derived peptide.

Materials:

-

Purified recombinant Wnt3a.

-

Purified recombinant Notum.

-

Reaction Buffer: PBS, pH 7.4.

-

Dithiothreitol (DTT) and iodoacetamide (IAM) for reduction and alkylation.

-

Trypsin (mass spectrometry grade).

-

LC-MS/MS system.

Protocol:

-

Enzymatic Reaction: Incubate purified Wnt3a with purified Notum (or a buffer control) in the Reaction Buffer at 37°C for a defined period (e.g., 1-4 hours).

-

Denaturation, Reduction, and Alkylation: Denature the proteins in the reaction mixture (e.g., by adding urea or SDS). Reduce disulfide bonds with DTT and then alkylate the free cysteines with IAM.

-

Tryptic Digestion: Dilute the reaction mixture to reduce the denaturant concentration and digest the proteins with trypsin overnight at 37°C.

-

Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

-

Data Analysis:

-

Search the acquired MS/MS data against a protein database containing the Wnt3a sequence to identify peptides.

-

Specifically look for the peptide containing the palmitoleoylated serine residue. The mass of this peptide will be higher by the mass of the palmitoleate group (238.2 Da).

-

Compare the abundance of the palmitoleoylated peptide and the corresponding non-acylated peptide in the Notum-treated sample versus the control sample. A decrease in the palmitoleoylated peptide and a corresponding increase in the non-acylated peptide in the Notum-treated sample confirms deacylation. Extracted ion chromatograms can be used for quantification.[12]

-

Cell-Based Wnt Signaling Reporter Assay (TOPFlash Assay)

The TOPFlash reporter assay is a widely used method to measure the activity of the canonical Wnt/β-catenin signaling pathway. It utilizes a luciferase reporter gene under the control of a promoter containing multiple TCF/LEF binding sites. Inhibition of Wnt signaling by Notum can be quantified by a decrease in luciferase activity.

Materials:

-

HEK293T cells (or other suitable cell line).

-

TOPFlash and FOPFlash (negative control with mutated TCF/LEF sites) reporter plasmids.

-

A constitutively expressed reporter plasmid for normalization (e.g., Renilla luciferase).

-

Expression plasmids for Wnt3a and Notum.

-

Transfection reagent (e.g., Lipofectamine).

-

Cell culture medium and supplements.

-

Dual-luciferase reporter assay system.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 24-well or 96-well plate to be 70-80% confluent at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash (or FOPFlash) plasmid, the Renilla luciferase plasmid, the Wnt3a expression plasmid, and either the Notum expression plasmid or an empty vector control.

-

Incubation: Incubate the cells for 24-48 hours post-transfection.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the dual-luciferase assay kit.

-

Luciferase Assay: Measure the firefly luciferase activity (from TOPFlash) and the Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

-

Compare the normalized luciferase activity in the presence of Notum to the control (empty vector). A decrease in activity indicates inhibition of Wnt signaling by Notum.

-

The activity of the FOPFlash reporter should be low and not significantly affected by Wnt3a or Notum.[6][13][14]

-

Site-Directed Mutagenesis of the Notum Catalytic Site

To confirm that the enzymatic activity of Notum is responsible for its Wnt inhibitory function, a catalytically inactive mutant can be generated, for example, by mutating the active site serine to an alanine (S232A in human Notum). The QuikChange site-directed mutagenesis method is a common approach.

Materials:

-

Notum expression plasmid (to be used as the template).

-

Two complementary mutagenic primers containing the desired S232A mutation.

-

High-fidelity DNA polymerase (e.g., PfuUltra).

-

dNTPs.

-

DpnI restriction enzyme.

-

Competent E. coli for transformation.

Protocol:

-

Primer Design: Design two complementary primers, typically 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Amplification: Set up a PCR reaction containing the Notum plasmid template, the mutagenic primers, dNTPs, and the high-fidelity DNA polymerase. The PCR cycles will amplify the entire plasmid, incorporating the mutation.

-

DpnI Digestion: After the PCR, digest the reaction mixture with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, thus digesting the parental (template) plasmid, which was isolated from a dam+ E. coli strain. The newly synthesized, unmethylated PCR product remains intact.

-

Transformation: Transform the DpnI-treated DNA into highly competent E. coli.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the Notum gene to confirm the presence of the desired S232A mutation and the absence of any other mutations.[8][11]

Concluding Remarks

Notum has been unequivocally established as a key extracellular antagonist of the Wnt signaling pathway, acting through a novel mechanism of protein deacylation. Its role as a feedback inhibitor underscores the intricate regulatory networks that fine-tune Wnt signaling in development and adult tissue homeostasis. The growing body of evidence implicating dysregulated Notum activity in various diseases has positioned it as a compelling therapeutic target. The development of potent and specific small-molecule inhibitors of Notum offers exciting new avenues for therapeutic intervention in diseases characterized by deficient Wnt signaling. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug developers to further investigate the biology of Notum and to advance the development of novel therapeutics targeting this important enzyme.

References

- 1. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Notum induces the release of glypicans and other GPI-anchored proteins from the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Notum deacylates Wnts to suppress signalling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. iba-lifesciences.com [iba-lifesciences.com]

- 6. Notum is required for neural and head induction via Wnt deacylation, oxidation and inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.igem.org [static.igem.org]

- 9. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrocyclic peptides that inhibit Wnt signalling via interaction with Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ProtocolsQuickChange < Lab < TWiki [barricklab.org]

- 12. researchgate.net [researchgate.net]

- 13. jcancer.org [jcancer.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of Human Notum Pectinacetylesterase-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Notum pectinacetylesterase-1 (UniProt: Q6P988), hereafter referred to as Notum, is a secreted carboxylesterase that has been identified as a critical negative regulator of the Wnt signaling pathway.[1][2][3] Initially discovered in Drosophila as a feedback inhibitor of the Wingless (Wg) signal, its role is conserved across species.[4][5] Notum exerts its inhibitory function by enzymatically removing a conserved palmitoleate moiety from Wnt proteins.[1][4] This post-translational modification is essential for Wnt proteins to bind to their Frizzled (FZD) family receptors and initiate downstream signaling.[6][7]

The dysregulation of Wnt signaling is implicated in a multitude of human diseases, including cancer, neurodegenerative disorders like Alzheimer's disease, and metabolic conditions such as osteoporosis.[2][6][8] By inactivating Wnt proteins, Notum plays a significant role in the pathophysiology of these conditions.[7][8] Consequently, the inhibition of Notum has emerged as a promising therapeutic strategy to restore Wnt signaling in diseases characterized by its hypoactivity.[6][7] The development of potent and selective small-molecule inhibitors of Notum is an active area of research, accelerated by detailed structural and biochemical analyses.[1][3][7] This guide provides a comprehensive overview of the structural biology of human Notum, including its mechanism of action, experimental protocols for its analysis, and a summary of key structural and inhibitory data.

Structural and Functional Overview

Core Structure

Human Notum is an α/β-hydrolase family member, a classification consistent with its enzymatic function.[5][9][10] High-resolution X-ray crystal structures have revealed a well-defined, large, and predominantly hydrophobic active-site pocket.[7][9][11] This pocket is perfectly shaped to accommodate the C16 palmitoleate lipid chain of its Wnt substrate.[9][11]

The catalytic machinery of Notum consists of a canonical catalytic triad of Ser232, His389, and Asp340.[1][9][11] The nucleophilic serine (Ser232) is responsible for the hydrolysis of the ester bond linking the palmitoleate group to a conserved serine residue on Wnt proteins (e.g., Ser209 in human Wnt3a).[1][6][7] The formation of the oxyanion hole, which stabilizes the transition state during catalysis, involves the backbone amides of Gly127 and Trp128, in addition to the canonical Ser232 and Ala233 residues.[1][9]

Mechanism of Wnt Inactivation

The Wnt signaling cascade is initiated when a lipid-modified Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. The crucial lipid modification, a palmitoleic acid attached to a serine residue, is added in the endoplasmic reticulum by the enzyme Porcupine (PORCN).[6] Notum acts extracellularly to counteract this. It hydrolyzes the ester linkage, releasing the palmitoleate group from the Wnt protein.[1][7] This deacylation renders the Wnt protein unable to effectively bind its receptor complex, thereby suppressing the downstream signaling cascade.[2][4] This mechanism establishes Notum as a key extracellular editor of Wnt activity.

Data Presentation: Quantitative Summaries

Crystallographic Data of Human Notum Complexes

Structural studies have been pivotal in elucidating the binding modes of various inhibitors within the Notum active site. This information is crucial for structure-based drug design.

| PDB ID | Ligand/Inhibitor | Resolution (Å) | Key Interactions / Notes | Reference |

| 7ARG | Covalent Inhibitor (Compound 24) | 1.45 | Forms a covalent adduct with the catalytic Ser232, mimicking the acyl-enzyme intermediate. | [12] |

| 7B37 | Covalent Inhibitor (Compound 2) | 1.60 | Covalent adduct formed with Ser232. | [13] |

| 7B2Y | Covalent Inhibitor (Compound 4) | 1.50 | Covalent adduct formed with Ser232. | [13] |

| 6T2K | Non-covalent Inhibitor (Compound 1) | 1.50 | Binds in the palmitoleoyl pocket. | [11] |

| 6T2H | Non-covalent Inhibitor (Compound 2) | 1.40 | Binds in the palmitoleoyl pocket. | [11] |

| 4UZQ | Palmitoleic Acid (PAM) | 1.55 | Shows binding of the natural substrate lipid in the hydrophobic active site. | [11][14] |

Inhibitory Potency of Selected Notum Inhibitors

A range of small molecules have been developed to inhibit Notum activity. Their potency is typically assessed using biochemical and cell-based assays.

| Compound | Type | IC₅₀ (Biochemical Assay) | EC₅₀ (Cell-based Assay) | Reference |

| ARUK3001185 (7d) | Non-covalent | 0.0067 µM | 0.110 µM | [15][16] |

| ABC99 | Non-covalent | Data not specified | Data not specified | [1][4][7] |

| LP-922056 | Non-covalent | Data not specified | Data not specified | [1][3][7] |

| Compound 1 | Covalent | Data not specified | 530 nM | [6] |

| Compound 4 | Covalent | Data not specified | 300 nM | [6] |

| Fragment 7 | Non-covalent | 0.5 µM | Not reported | [15] |

| Fragment 40a | Non-covalent | 0.12 µM | Not reported | [17] |

| Fragment 40b | Non-covalent | 0.085 µM | Not reported | [17] |

IC₅₀ values typically refer to the inhibition of human Notum in an OPTS (trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate) biochemical assay. EC₅₀ values refer to the restoration of Wnt/β-catenin signaling in a TCF/LEF reporter cell line.[7]

Experimental Protocols and Workflows

The structural and functional characterization of Notum relies on a pipeline of established molecular biology, biochemical, and biophysical techniques.

General Workflow for Structural Analysis

The determination of the three-dimensional structure of Notum, typically in complex with an inhibitor, follows a multi-step process from gene expression to computational model refinement.

Protocol for Recombinant Human Notum Expression and Purification

This protocol is adapted from methodologies cited in structural studies of human Notum.[15]

-

Construct Design: The core domain of human Notum (e.g., residues Ser81-Thr451), which retains full enzymatic activity, is typically used for structural studies. A Cys330Ser mutation may be introduced to prevent potential disulfide-linked dimerization without affecting activity. The construct is cloned into a suitable mammalian expression vector containing a C-terminal His-tag for purification.

-

Expression: The expression vector is transiently transfected into a high-yield mammalian cell line, such as CHO or HEK293 cells. Cells are cultured for several days, and the secreted Notum protein is harvested from the conditioned medium.

-

Affinity Chromatography: The clarified medium is passed over a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins. Notum is then eluted using a high concentration of imidazole.

-

His-Tag Cleavage (Optional): If required, the His-tag is cleaved by incubation with a specific protease (e.g., TEV protease). A second Ni-NTA step is performed to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography (SEC): The final purification step involves SEC to separate monomeric Notum from aggregates and other impurities. The protein is eluted in a buffer suitable for long-term storage and crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

-

Quality Control: The purity and homogeneity of the final protein preparation are assessed by SDS-PAGE, and the concentration is determined by measuring absorbance at 280 nm.

Protocol for X-ray Crystallography

This is a generalized protocol for obtaining Notum-ligand complex structures.[18][19][20]

-

Crystallization Screening: Initial crystallization conditions for the purified Notum protein (at a concentration of 5-10 mg/mL) are identified using high-throughput screening of commercial crystallization screens via the sitting-drop or hanging-drop vapor diffusion method.[20]

-

Crystal Optimization: Conditions that yield initial microcrystals are optimized by systematically varying the concentrations of precipitant, buffer pH, and additives to grow larger, diffraction-quality crystals (typically >0.1 mm).[18]

-

Ligand Soaking: To obtain a Notum-inhibitor complex structure, apo-Notum crystals are transferred to a solution containing a high concentration of the inhibitor and incubated for a period ranging from minutes to hours. Alternatively, the protein and inhibitor can be co-crystallized.

-

Cryo-protection and Mounting: Before data collection, a crystal is quickly passed through a cryo-protectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) and flash-cooled in liquid nitrogen to prevent ice crystal formation.

-

Data Collection: X-ray diffraction data are collected at a synchrotron source.[19] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

-

Data Processing: The diffraction images are processed to index the spots, integrate their intensities, and scale the data.

-

Structure Solution and Refinement: The structure is solved using molecular replacement, with a previously determined Notum structure serving as the search model.[19] The initial model is then iteratively rebuilt and refined against the experimental data to produce a final, high-resolution atomic model. The coordinates are deposited in the Protein Data Bank (PDB).[13][20]

Protocol for Notum Enzymatic Activity Assay (OPTS Assay)

This biochemical assay is commonly used to determine the IC₅₀ values of Notum inhibitors.[11]

-

Principle: The assay uses a fluorogenic substrate, trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS). Notum cleaves the octanoyl group, releasing a fluorescent product that can be monitored over time.

-

Procedure: a. Recombinant human Notum is pre-incubated with varying concentrations of the test inhibitor in an assay buffer (e.g., PBS with 0.1% BSA) in a 384-well plate. b. The enzymatic reaction is initiated by adding the OPTS substrate. c. The increase in fluorescence is measured kinetically over 15-30 minutes using a plate reader (Excitation/Emission wavelengths are specific to the fluorophore). d. The rate of reaction is calculated for each inhibitor concentration. e. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the reaction rate against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol for Cell-Based Wnt Signaling Assay (TCF/LEF Reporter Assay)

This assay measures the ability of Notum inhibitors to restore Wnt signaling in a cellular context.[6][7][12]

-

Principle: A cell line (e.g., HEK293) is engineered to stably express a luciferase reporter gene under the control of a TCF/LEF responsive promoter. Activation of the canonical Wnt pathway leads to the expression of luciferase.

-

Procedure: a. The TCF/LEF reporter cells are plated in a 96-well plate. b. The cells are treated with a constant, sub-maximal concentration of recombinant Wnt3a protein and a constant concentration of recombinant Notum enzyme. This combination results in a suppressed luciferase signal. c. Varying concentrations of the test inhibitor are then added to the wells. d. After an incubation period (e.g., 16-24 hours), the cells are lysed, and luciferase activity is measured using a luminometer after the addition of a luciferase substrate. e. The EC₅₀ value, the concentration of inhibitor that restores 50% of the maximal Wnt3a-induced signal, is calculated from the dose-response curve.

Conclusion

The structural analysis of human Notum has provided profound insights into its regulatory role in the Wnt signaling pathway and has firmly established it as a viable therapeutic target. High-resolution crystal structures have not only elucidated the enzyme's catalytic mechanism but have also provided an atomic-level blueprint for the rational design of potent and selective inhibitors. The combination of structural biology with robust biochemical and cell-based assays creates a powerful platform for hit-to-lead optimization in drug discovery programs. As our understanding of Notum's role in various pathologies continues to grow, these structural and analytical techniques will remain indispensable tools for developing novel therapeutics aimed at modulating the Wnt pathway for patient benefit.

References

- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOTUM (Wnt signaling) Library [chemdiv.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Notum | The WNT Homepage [wnt.stanford.edu]

- 5. Polarized activation of notum at wounds inhibits Wnt signaling to promote planarian head regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Plant pectin acetylesterase structure and function: new insights from bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Structural Analysis and Development of Notum Fragment Screening Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural Analysis and Development of Notum Fragment Screening Hits. — Pandemic Sciences Institute [psi.ox.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

- 18. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. phys.libretexts.org [phys.libretexts.org]

Notum Pectinacetylesterase-1: A Comprehensive Technical Guide to Gene Expression, Localization, and Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notum, a highly conserved secreted carboxylesterase, has emerged as a critical negative regulator of the Wnt signaling pathway.[1][2] Initially identified for its role in Drosophila development, Notum is now recognized as a key player in various physiological and pathological processes in vertebrates, including embryogenesis, tissue homeostasis, and cancer.[3][4] This technical guide provides an in-depth overview of Notum pectinacetylesterase-1, focusing on its gene expression patterns, subcellular localization, and its intricate role in cellular signaling. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this pivotal enzyme.

Notum's Role in Wnt Signaling: A Deacylase Activity

Notum functions as a specific antagonist of Wnt proteins.[4][5] The signaling activity of Wnt proteins is dependent on a crucial post-translational modification: the attachment of a palmitoleate moiety to a conserved serine residue. This lipid modification is essential for the binding of Wnt to its Frizzled (FZD) receptors.[2][6] Notum exerts its inhibitory effect by enzymatically removing this palmitoleate group from Wnt proteins in the extracellular space.[1][7] This deacylation renders the Wnt protein inactive, preventing it from binding to FZD and initiating downstream signaling cascades.[2][4]

Initially, it was proposed that Notum acted as a phospholipase, cleaving the glycosylphosphatidylinositol (GPI) anchor of glypicans, which are co-receptors for Wnt. However, further studies demonstrated that Notum is a carboxylesterase with a high specificity for the palmitoleate ester bond on Wnt proteins.[1][7] While Notum's activity is independent of GPI anchor cleavage, it does require glypicans as scaffolds to efficiently co-localize with its Wnt substrates at the cell surface.[7]

Signaling Pathway Diagram

Caption: The Wnt signaling pathway and the inhibitory role of Notum.

Gene Expression of Notum

Notum expression is dynamically regulated and exhibits tissue- and context-specific patterns. It is a direct target gene of the Wnt/β-catenin signaling pathway, creating a negative feedback loop that finely tunes the intensity and duration of Wnt signaling.[3][8]

Expression in Normal Human Tissues

Analysis of RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas reveals a broad but varied expression profile of NOTUM across normal human tissues.

| Tissue | RNA Expression (nTPM) |

| High Expression | |

| Fallopian Tube | 58.3 |

| Kidney | 40.5 |

| Lung | 32.1 |

| Medium Expression | |

| Prostate | 24.5 |

| Salivary Gland | 21.8 |

| Breast | 17.4 |

| Skin | 16.9 |

| Colon | 15.2 |

| Low Expression | |

| Liver | 8.7 |

| Heart | 4.2 |

| Brain | 2.1 |

| Muscle | 1.5 |

| Data is presented as the median normalized transcripts per million (nTPM) from the GTEx and HPA datasets.[3][5] |

Expression in Cancer

Dysregulation of Notum expression is frequently observed in various cancers, where it can act as either a tumor suppressor or an oncogene depending on the cellular context.

| Cancer Type | Cell Line | Relative NOTUM mRNA Expression (Fold Change vs. Normal) | Reference |

| Colon Adenocarcinoma | RKO | ~4.5 | [4] |

| Colon Adenocarcinoma | HCT116 | ~2.0 | [4] |

| Colon Adenocarcinoma | SW620 | ~1.5 | [4] |

| Pancreatic Cancer | HPAF-II | (Sensitive to PORCN inhibitors with high NOTUM) | [2][7] |

| Pancreatic Cancer | Panc 04.03 | (Sensitive to PORCN inhibitors with high NOTUM) | [2][7] |

| Gastric Cancer | MKN-45 | (High NOTUM expression) | [9] |

| Gastric Cancer | BGC-823 | (High NOTUM expression) | [9] |

This table summarizes representative quantitative data from the cited literature. Expression levels are relative to corresponding normal tissues or cell lines.

Subcellular Localization

Notum is a secreted protein and therefore functions in the extracellular space.[1] However, its journey to the cell exterior begins within the endoplasmic reticulum (ER), where it is synthesized and folded.[10] The Human Protein Atlas reports localization to the endoplasmic reticulum.[10] After translocation through the secretory pathway, it is released from the cell to interact with Wnt proteins and glypicans on the cell surface.[7]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for NOTUM Gene Expression

This protocol provides a general framework for quantifying NOTUM mRNA levels.

Caption: Workflow for quantitative PCR analysis of NOTUM expression.

-

RNA Isolation: Extract total RNA from cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase I treatment step to eliminate genomic DNA contamination.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

-

Reverse Transcription: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.[6][8]

-

qPCR Primer Design: Design primers specific for the human NOTUM gene. Primers should span an exon-exon junction to avoid amplification of any residual genomic DNA. A common reference gene, such as GAPDH or ACTB, should also be used for normalization.

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample and primer set using a SYBR Green-based master mix (e.g., SsoFast EvaGreen Supermix, Bio-Rad). A typical 10 µL reaction includes:

-

5 µL 2x SYBR Green Master Mix

-

0.5 µL Forward Primer (10 µM)

-

0.5 µL Reverse Primer (10 µM)

-

1 µL cDNA (diluted)

-

3 µL Nuclease-free water

-

-

Thermal Cycling: Perform the qPCR on a real-time PCR detection system with a standard three-step cycling protocol:

-

Initial denaturation: 95°C for 3 minutes

-

40 cycles of:

-

Denaturation: 95°C for 10 seconds

-

Annealing/Extension: 60°C for 30 seconds

-

-

Melt curve analysis to confirm product specificity.

-

-

Data Analysis: Calculate the relative expression of NOTUM using the comparative Ct (ΔΔCt) method.[11] The Ct value of NOTUM is normalized to the Ct value of the reference gene for each sample.

In Situ Hybridization (ISH) for NOTUM mRNA Localization

This protocol describes the detection of NOTUM mRNA in tissue sections.

Caption: Workflow for in situ hybridization of NOTUM mRNA.

-

Probe Preparation: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for NOTUM using in vitro transcription from a linearized plasmid containing the NOTUM cDNA. A sense probe should be used as a negative control.

-

Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (5-10 µm thick) mounted on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol washes to water.

-

Permeabilization: Treat the sections with Proteinase K (10-20 µg/mL) to improve probe accessibility. The digestion time and concentration may need optimization depending on the tissue type.[12]

-

Prehybridization: Incubate the sections in a hybridization buffer without the probe for at least 1 hour at 65°C to block non-specific binding sites.[13]

-

Hybridization: Add the DIG-labeled NOTUM probe (0.2-2 µg/mL) to the hybridization buffer and incubate overnight at 65°C in a humidified chamber.[14]

-

Post-Hybridization Washes: Perform a series of high-stringency washes at 65°C to remove unbound and non-specifically bound probe.[12]

-

Immunodetection:

-

Block the sections with a blocking solution (e.g., 10% heat-inactivated sheep serum in TBST).

-

Incubate with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (e.g., 1:1500 dilution) overnight at 4°C.[13]

-

-

Color Development: Wash the sections and incubate with a chromogenic substrate solution containing NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt) until the desired color intensity is reached.[14]

-

Mounting and Imaging: Stop the reaction by washing in water, counterstain if desired (e.g., with Nuclear Fast Red), dehydrate, and mount with a permanent mounting medium. Image the sections using a bright-field microscope.

Immunohistochemistry (IHC) for Notum Protein Localization

This protocol outlines the detection of Notum protein in tissue sections.

References

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. Tissue expression of NOTUM - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. Notum palmitoleoyl-protein carboxylesterase regulates Fas cell surface death receptor-mediated apoptosis via the Wnt signaling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tissue expression of NOTUM - Staining in skin - The Human Protein Atlas [proteinatlas.org]

- 6. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. abyntek.com [abyntek.com]

- 10. Novel insights into Notum and glypicans regulation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elearning.unite.it [elearning.unite.it]

- 12. In situ hybridization (ISH) protocol | Abcam [abcam.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

The Crucial Role of Notum: A Gatekeeper in Embryonic Development and Tissue Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Notum, a highly conserved secreted carboxylesterase, has emerged as a critical negative regulator of the Wnt signaling pathway. By enzymatically removing an essential palmitoleate moiety from Wnt ligands, Notum effectively curtails their signaling activity, thereby playing a pivotal role in a multitude of biological processes. This technical guide provides a comprehensive overview of the multifaceted functions of Notum in embryonic development and the maintenance of tissue homeostasis. It delves into the molecular mechanisms of Notum action, its expression patterns, and its implications in both normal physiology and disease. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into Notum's potential as a therapeutic target.

Introduction: Notum as a Key Modulator of Wnt Signaling

The Wnt signaling pathway is fundamental to animal development, governing processes such as cell fate determination, proliferation, migration, and polarity.[1][2][3] The dysregulation of this pathway is implicated in a wide range of diseases, including developmental defects and cancer.[4][5] The activity of Wnt proteins is tightly controlled at multiple levels, including through post-translational modifications. A key modification is the attachment of a palmitoleate group to a conserved serine residue, a process essential for their secretion and interaction with Frizzled receptors.[1][6][7]

Notum, also known as Wingful in Drosophila, was first identified as a gene that interacts with the Wnt protein Wingless.[8] It functions as a secreted feedback inhibitor of Wnt signaling.[1][6][8] The primary mechanism of Notum's inhibitory action is its carboxylesterase activity, which removes the palmitoleate group from Wnt proteins, rendering them inactive.[1][3][6][9] This deacylation prevents Wnt ligands from binding to their receptors, thereby suppressing downstream signaling.[3][6]

The Role of Notum in Embryonic Development

Notum plays a crucial and conserved role throughout embryonic development, ensuring the precise spatial and temporal regulation of Wnt signaling that is essential for proper morphogenesis.

Neural and Head Induction

In vertebrate embryos, Notum is critical for the proper formation of the head and nervous system.[8][10] Studies in Xenopus have demonstrated that Notum is required for both neural and head induction by inactivating Wnt proteins in the presumptive neuroectoderm.[8][10] This creates a Wnt-inhibited environment necessary for the specification of anterior structures.

Patterning of the Nervous System

Notum is also involved in the patterning of the nervous system. In zebrafish, it plays a role in the dorsal-ventral patterning of the neural tube.[10] In Drosophila, Notum coordinates synapse development by modulating Wingless (Wg) trans-synaptic signaling at the neuromuscular junction.[11][12]

Organogenesis

Genetic studies in mice have revealed Notum's involvement in the development of specific organs. Notum knockout mice exhibit developmental defects in the kidneys and teeth, highlighting its importance in the morphogenesis of these structures.[13] In Drosophila, the loss of Notum leads to overgrowth of the wings, demonstrating its role in controlling tissue size and patterning during development.[8]

Notum in Adult Tissue Homeostasis and Regeneration

In adult organisms, Notum continues to play a vital role in maintaining tissue homeostasis and regulating regenerative processes, often in an age-dependent manner.

Intestinal Stem Cell Niche

The intestinal epithelium undergoes constant renewal, a process driven by intestinal stem cells (ISCs) located in crypts. Paneth cells, which form part of the ISC niche, produce Wnt ligands that are essential for maintaining the stem cell population.[14][15][16] However, with age, Paneth cells increase their production of Notum.[14][15][16] This elevated Notum expression leads to a decrease in Wnt signaling, which in turn attenuates the regenerative capacity of the aged intestinal epithelium.[14][15][16] Pharmacological inhibition of Notum has been shown to restore the function of aged intestinal organoids and enhance the regenerative capacity of old stem cells in mice.[14][15]

Bone Homeostasis

Notum is also implicated in the regulation of bone mass. Genetic and pharmacological inactivation of Notum leads to an increase in cortical bone mass, suggesting that Notum normally acts to restrain bone formation.[17] This has positioned Notum as a potential therapeutic target for conditions like osteoporosis.[5][17]

Neurogenesis

In the adult brain, Notum is expressed in the subventricular zone (SVZ), a key neurogenic niche.[13] It is proposed to attenuate Wnt-stimulated proliferation of neural stem cell progeny.[13] Pharmacological inhibition of Notum has been shown to activate Wnt signaling and increase proliferation in the SVZ, suggesting a potential therapeutic avenue for conditions where neurogenesis is impaired, such as Alzheimer's disease.[5][13]

Notum in Disease

Given its fundamental role in regulating Wnt signaling, it is not surprising that dysregulation of Notum is associated with various diseases, most notably cancer.

Cancer

Notum's role in cancer is complex and appears to be context-dependent.[18] In some cancers, such as colorectal cancer, Notum expression is upregulated and has been associated with tumor progression.[4][19][20] It has been suggested that plasma levels of Notum could serve as a pharmacodynamic biomarker for certain cancers.[13] However, in other contexts, Notum can act as a tumor suppressor.[18] The dual role of Notum in cancer progression highlights the need for a deeper understanding of its function in different tumor types and stages.[18]

Quantitative Data on Notum Expression

The expression of Notum varies significantly across different tissues and developmental stages, reflecting its diverse roles.

| Tissue/Organism | Expression Level | Context | Reference |

| Mouse (Adult) | |||

| Liver | High | Perivenous region of the liver lobule | [21] |

| Lung | High | - | [21] |

| Brain | Low | Enriched in endothelial cells of the subventricular zone | [13][21] |

| Intestine | Low | Epithelial cells, Paneth cells (increases with age) | [13][14] |

| Kidney | Low | - | [21] |

| Human | |||

| Colon Carcinoma | Increased | Compared to para-tumor tissue | [4] |

| RKO (Colon Cancer Cell Line) | Significantly Increased | Compared to other colon cancer cell lines | [4] |

Signaling Pathways and Experimental Workflows

Notum-Mediated Wnt Signaling Inhibition

The primary mechanism of Notum action is the deacylation of Wnt proteins, which prevents their interaction with the Frizzled (FZD) receptor and LRP5/6 co-receptor complex. This blocks the downstream signaling cascade that leads to the stabilization of β-catenin and the transcription of Wnt target genes.

Experimental Workflow for Studying Notum Function

A typical workflow to investigate the function of Notum involves modulating its activity and observing the effects on Wnt signaling and downstream cellular processes.

References

- 1. Carboxylesterase Notum Is a Druggable Target to Modulate Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemistryofcures.com [chemistryofcures.com]

- 4. Notum palmitoleoyl-protein carboxylesterase regulates Fas cell surface death receptor-mediated apoptosis via the Wnt signaling pathway in colon adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. Notum deacylates Wnts to suppress signalling activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOTUM is a potential pharmacodynamic biomarker of Wnt pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Notum | The WNT Homepage [wnt.stanford.edu]

- 9. Notum deacylates Wnt proteins to suppress signalling activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Notum is required for neural and head induction via Wnt deacylation, oxidation and inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Notum coordinates synapse development via extracellular regulation of Wingless trans-synaptic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sdbonline.org [sdbonline.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Paneth cell produced Notum attenuates regeneration of aged intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scholars@Duke publication: Notum produced by Paneth cells attenuates regeneration of aged intestinal epithelium. [scholars.duke.edu]

- 16. Notum produced by Paneth cells attenuates regeneration of aged intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small-molecule inhibitors of carboxylesterase Notum - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pleiotropic role of NOTUM in colorectal cancer | Gut [gut.bmj.com]

- 19. NOTUM Is Involved in the Progression of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Notum Pectinacetylesterase-1 in Cancer Progression: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Notum pectinacetylesterase-1 (NOTUM) is a secreted carboxylesterase that has emerged as a critical, yet complex, regulator in the landscape of cancer biology. Initially identified as a negative feedback inhibitor of the Wnt signaling pathway, NOTUM functions by removing an essential palmitoleate group from Wnt ligands, thereby preventing their interaction with Frizzled receptors and subsequent signal transduction.[1][2][3] While this function suggests a tumor-suppressive role, recent evidence reveals a paradoxical, context-dependent oncogenic function for NOTUM, particularly in advanced cancers such as colorectal cancer (CRC) with specific genetic backgrounds (e.g., concurrent APC and TP53 mutations).[4] Upregulation of NOTUM has been documented in multiple malignancies, including colorectal, hepatocellular, and gastric cancers, where it can paradoxically promote proliferation and metastasis.[5][6][7] This dual functionality makes NOTUM a compelling and challenging target for therapeutic intervention. This technical guide provides an in-depth overview of NOTUM's role in cancer progression, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a comprehensive resource for researchers and drug development professionals in oncology.

The Biochemical Function and Regulatory Role of NOTUM

NOTUM is an evolutionarily conserved secreted enzyme belonging to the α/β hydrolase superfamily.[8] Its homology to plant pectin acetylesterases hinted at its enzymatic nature, which was later confirmed to be a carboxylesterase activity directed at lipids.[1][9]

The canonical Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of many cancers.[3][10] The pathway is initiated when a Wnt protein, which requires a palmitoleoyl group for activity, binds to a Frizzled (FZD) family receptor and its co-receptor, LRP5/6.[11][12] This binding event leads to the inactivation of a cytoplasmic "destruction complex," allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes that drive cell proliferation.[13]

NOTUM acts as a key extracellular antagonist in this pathway. As a Wnt target gene itself, its expression is often induced by high Wnt signaling activity, forming a negative feedback loop.[2][13] Once secreted, NOTUM enzymatically cleaves the palmitoleate moiety from Wnt proteins, rendering them inactive and unable to bind to their receptors.[2][8] This deacylation effectively dampens Wnt signaling, controlling its intensity and duration.

The Dichotomous Role of NOTUM in Cancer Progression

While NOTUM's fundamental role is to inhibit Wnt signaling, its ultimate effect on tumor progression is highly dependent on the cellular and genetic context, particularly in colorectal cancer.

NOTUM as a Tumor Suppressor

In early-stage intestinal tumorigenesis driven by Apc mutations, Wnt signaling is hyperactivated. The resulting increase in NOTUM expression acts as a compensatory brake on proliferation.[4] Studies have shown that in this context, NOTUM can suppress the growth of adenomas. This tumor-suppressive function appears to be mediated by its canonical Wnt inhibitory activity and its ability to cleave glypican-1 (GPC1), which leads to the inhibition of mTORC1 signaling.[4]

NOTUM as an Oncogene

In advanced colorectal cancer, a "genetic switch," often involving the additional loss of TP53, transforms NOTUM into an oncogene.[4] In Apc/Tp53 double-mutant cancers, NOTUM expression is further upregulated. However, its primary role shifts from inhibiting Wnt to promoting metastasis. This is attributed to a change in its substrate preference towards cleaving glypican-4 (GPC4). The cleavage of GPC4, which normally suppresses pro-tumorigenic TGFβ activity, leads to the enhancement of the TGFβ pathway, thereby promoting cancer progression.[4]

Furthermore, in established metastatic CRC cell lines, secreted NOTUM has been shown to directly enhance proliferation and migration, potentially through modulation of the p38 and JNK pathways.[5] This indicates that in late-stage disease, cancer cells become dependent on NOTUM activity, creating a therapeutic vulnerability.[14]

Quantitative Analysis of NOTUM Expression in Cancer

Elevated NOTUM expression at both the mRNA and protein levels is a recurring observation in several cancer types, positioning it as a potential diagnostic and pharmacodynamic biomarker.[5][11]

Table 1: NOTUM Expression in Cancer Tissues and Cell Lines

| Cancer Type | Comparison | Method | Finding | Reference |

|---|---|---|---|---|

| Colon Adenocarcinoma (COAD) | Tumor vs. Normal Tissue | GEPIA Database | Significantly higher NOTUM expression in tumor tissues. | [6] |

| Colon Adenocarcinoma (COAD) | Tumor vs. Para-tumor Tissue | Western Blot, RT-qPCR | Increased NOTUM protein and mRNA expression in carcinoma tissues. | [6] |

| Colorectal Cancer (CRC) | Metastatic (SW620) vs. Primary (SW480) Cells | Proteomics, Western Blot | Drastically increased level of secreted NOTUM in metastatic SW620 cells. | [5] |

| CRC Cell Lines | RKO vs. HCT116, SW620, NCM460 (normal) | Western Blot, RT-qPCR | RKO cells showed the highest protein and mRNA expression of NOTUM. | [6][7] |

| Pancreatic Cancer | Cell Lines | RT-qPCR | NOTUM expression correlated with sensitivity to PORCN inhibitors. | [15] |

| Gastric Cancer | Patient Databases | Gene Expression Analysis | NOTUM mRNA expression highly correlated with other β-catenin target genes. |[15] |

Table 2: Circulating NOTUM as a Biomarker

| Cancer Model / Patient Cohort | Condition | Finding | Reference |

|---|---|---|---|

| Colorectal Cancer Patients | Plasma samples from patients vs. healthy controls | Elevated plasma NOTUM levels observed in patients with CRC. | [5] |

| MMTV-Wnt1 Transgenic Mice | Tumor-bearing vs. control mice | NOTUM protein in plasma increased as tumors developed. | [15] |

| MMTV-Wnt1 Transgenic Mice | Post-PORCN inhibitor treatment | Plasma NOTUM levels decreased significantly after treatment. |[15] |

Therapeutic Targeting of NOTUM

The dependency of certain advanced cancers on NOTUM activity makes it a tractable therapeutic target.[14] Small molecule inhibitors of NOTUM's carboxylesterase activity have been developed and show promise in preclinical models.

Table 3: Potency of Selected Small Molecule NOTUM Inhibitors

| Inhibitor | Type | Target | Potency | Reference |

|---|---|---|---|---|

| ABC99 | Covalent Carbamate | Human NOTUM | Potent and selective | [1][16] |

| LP-922056 | Thienopyrimidine-based | Human NOTUM | Potent inhibitor | [1][17] |

| ARUK3001185 (8l) | Triazole-based | Human NOTUM | IC₅₀ = 15 nM (biochemical assay) | [18][19] |

| ARUK3001185 (8l) | Wnt Signaling Restoration | Cell-based TCF/LEF assay | EC₅₀ = 110 nM |[16][18] |

In a mouse model of advanced CRC with Apc and Tp53 mutations, the NOTUM inhibitor ABC99 was shown to inhibit tumor growth and metastasis and significantly improve survival.[14] These findings underscore the potential of NOTUM inhibition as a targeted therapy, particularly for a genetically defined subset of CRC patients.

Key Experimental Protocols for Studying NOTUM

Investigating the function and therapeutic potential of NOTUM requires a range of specialized biochemical and cell-based assays.

Measuring NOTUM Enzymatic Activity

A common method to quantify NOTUM's carboxylesterase activity and screen for inhibitors is a fluorogenic biochemical assay.

Protocol: OPTS-Based Biochemical Assay for NOTUM Activity Adapted from[16][18]

-

Reagents & Materials:

-

Recombinant human NOTUM protein (e.g., residues 81-451, Cys330Ser mutant to prevent dimerization).

-

Substrate: Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS).

-

Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.4.

-

Test compounds (potential inhibitors) dissolved in DMSO.

-

384-well assay plates (black, low-volume).

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

-

Procedure:

-

Prepare serial dilutions of test compounds in DMSO.

-

Dispense a small volume (e.g., 50 nL) of compound dilutions into the assay plate wells.

-

Add recombinant NOTUM enzyme solution to the wells and incubate for 15-30 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the OPTS substrate solution to all wells.

-

Immediately begin kinetic monitoring of the fluorescence signal using a plate reader for 15-30 minutes. The cleavage of the octanoyl group from OPTS by NOTUM results in an increase in fluorescence.

-

Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).

-

Determine the percent inhibition for each compound concentration relative to DMSO controls and calculate IC₅₀ values by fitting the data to a dose-response curve.

-

Assessing Wnt Pathway Activation

The TCF/LEF luciferase reporter assay is the gold standard for measuring the transcriptional output of the canonical Wnt/β-catenin pathway in a cellular context.

Protocol: TCF/LEF Luciferase Reporter Assay Adapted from[1][8]

-

Reagents & Materials:

-

HEK293T cells or other suitable cell line.

-

Expression vectors for Wnt3a and NOTUM (optional, for co-expression).

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash).

-

Control plasmid with a constitutive reporter (e.g., Renilla luciferase) for normalization.

-

Transfection reagent.

-

Recombinant WNT3A protein and/or NOTUM inhibitor.

-

Dual-luciferase reporter assay system.

-

Luminometer.

-

-

Procedure:

-

Seed cells in a multi-well plate (e.g., 96-well).

-

Co-transfect cells with the TOPFlash reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing the treatment conditions:

-

Control (vehicle).

-

Recombinant WNT3A protein (to activate the pathway).

-

Recombinant WNT3A + Recombinant NOTUM (to show inhibition).

-

Recombinant WNT3A + Recombinant NOTUM + NOTUM inhibitor (to show rescue of signaling).

-

-

Incubate for another 18-24 hours.

-

Lyse the cells and measure both Firefly (TOPFlash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in Wnt signaling activity relative to the control condition.

-

Evaluating Cellular Effects of NOTUM Modulation

Standard cell biology assays are used to determine the functional consequences of inhibiting or knocking down NOTUM in cancer cells.

Protocol: Cell Proliferation (MTT) and Migration (Wound-Healing) Assays Adapted from[5][20]

-

Cell Treatment:

-

Seed cancer cells (e.g., SW620, RKO) in appropriate plates (96-well for MTT, 6- or 12-well for wound-healing).

-

Treat cells with a NOTUM inhibitor at various concentrations or transfect/transduce with NOTUM-targeting shRNA/siRNA or a non-targeting control.

-

-

MTT Assay (Proliferation):

-

After the desired treatment period (e.g., 72 hours), add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control-treated cells.

-

-

Wound-Healing Assay (Migration):

-

Grow cells to a confluent monolayer.

-

Create a uniform "scratch" or "wound" in the monolayer with a sterile pipette tip.

-

Wash with PBS to remove dislodged cells and add fresh medium with the treatment conditions.

-

Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure to quantify cell migration.

-

Conclusion and Future Directions

This compound is a multifaceted enzyme whose role in cancer progression extends far beyond its initial characterization as a simple Wnt antagonist. Its context-dependent function as both a tumor suppressor and an oncogene highlights the intricate signaling dynamics within tumors. The discovery that advanced cancers with dual APC/TP53 mutations are vulnerable to NOTUM inhibition has opened a promising new avenue for targeted therapy.[4][14]

Future research should focus on:

-